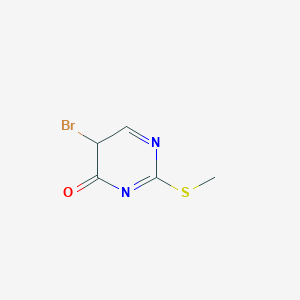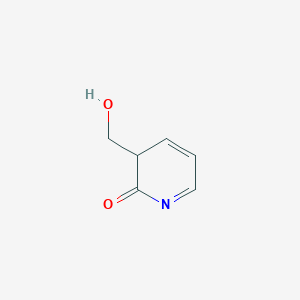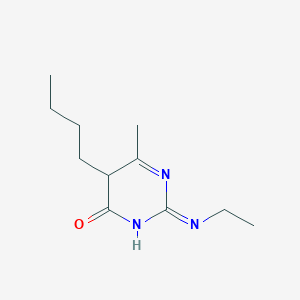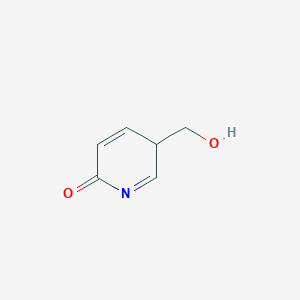
5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.07 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a pyrimidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one typically involves the halogenation of a pyrimidine derivative. One common method is the bromination of 2-methylsulfanyl-4-pyrimidinone using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidinone ring can undergo reduction to form corresponding derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): Common solvent for halogenation reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidinones can be obtained.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.
Aplicaciones Científicas De Investigación
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylsulfanyl-5H-pyrimidin-4-one: Similar structure with a chlorine atom instead of bromine.
2-Methylsulfanyl-4-pyrimidinone: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-2-methylsulfanyl-5H-pyrimidin-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and non-halogenated counterparts .
Propiedades
Fórmula molecular |
C5H5BrN2OS |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
5-bromo-2-methylsulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3 |
Clave InChI |
GYJSUUHHPJMJRC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)


![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)


![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)

![trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12360961.png)
